molecular formula C8H15BrO B14573161 6-Bromo-4,4-dimethylhexan-2-one CAS No. 61675-01-2

6-Bromo-4,4-dimethylhexan-2-one

Cat. No.: B14573161
CAS No.: 61675-01-2
M. Wt: 207.11 g/mol
InChI Key: DPKBPXJRYMVEEQ-UHFFFAOYSA-N
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Description

6-Bromo-4,4-dimethylhexan-2-one is an organic compound with the molecular formula C8H15BrO. It is a brominated ketone, characterized by the presence of a bromine atom attached to the sixth carbon of a hexane chain, which also contains a ketone group at the second carbon and two methyl groups at the fourth carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4,4-dimethylhexan-2-one can be achieved through several methods. One common approach involves the bromination of 4,4-dimethylhexan-2-one. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4,4-dimethylhexan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amines (NH2R), or thiols (SHR).

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Substitution: Formation of 4,4-dimethylhexan-2-one derivatives with different substituents replacing the bromine atom.

    Reduction: Formation of 6-bromo-4,4-dimethylhexan-2-ol.

    Oxidation: Formation of 6-bromo-4,4-dimethylhexanoic acid or other oxidized derivatives.

Scientific Research Applications

6-Bromo-4,4-dimethylhexan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies of reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Bromo-4,4-dimethylhexan-2-one depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the ketone group is reduced to an alcohol via hydride transfer from the reducing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethylhexan-2-one: Lacks the bromine atom, making it less reactive in substitution reactions.

    6-Bromo-4,4-dimethylhexan-3-one: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications.

    6-Bromo-4,4-dimethylhexanoic acid: An oxidized derivative with different chemical properties and uses.

Uniqueness

6-Bromo-4,4-dimethylhexan-2-one is unique due to the specific positioning of the bromine atom and the ketone group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions makes it versatile for use in different fields of research and industry.

Properties

CAS No.

61675-01-2

Molecular Formula

C8H15BrO

Molecular Weight

207.11 g/mol

IUPAC Name

6-bromo-4,4-dimethylhexan-2-one

InChI

InChI=1S/C8H15BrO/c1-7(10)6-8(2,3)4-5-9/h4-6H2,1-3H3

InChI Key

DPKBPXJRYMVEEQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C)(C)CCBr

Origin of Product

United States

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